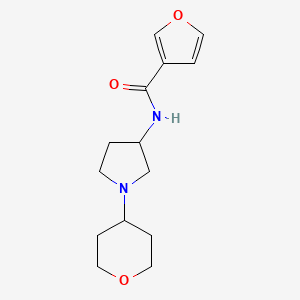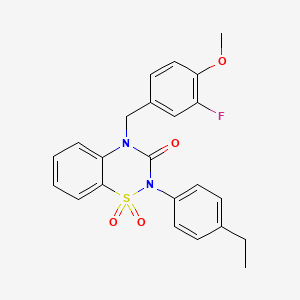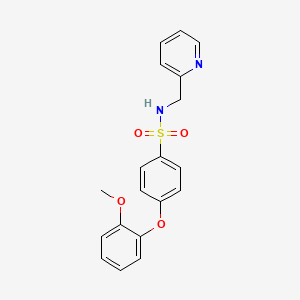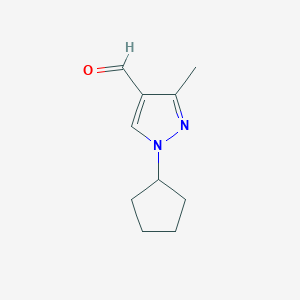
N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl)furan-3-carboxamide” are not provided in the search results. Such properties would typically include molecular weight, solubility, melting point, boiling point, and others .
Aplicaciones Científicas De Investigación
Antibacterial Agents
The pyrrolidine ring has been widely used by medicinal chemists to design compounds with antibacterial activity. Researchers have explored various derivatives of N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide to enhance its efficacy against bacterial pathogens. The stereochemistry of the pyrrolidine ring and the spatial orientation of substituents play a crucial role in determining the biological profile of these drug candidates .
Antifungal Properties
The compound’s pyrrolidine ring may also exhibit antifungal effects. Investigating its derivatives could lead to novel antifungal agents with improved selectivity and potency. Researchers have explored synthetic strategies for constructing the pyrrolidine ring from different precursors or functionalizing preformed pyrrolidine rings to enhance antifungal activity .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-14(11-2-6-19-10-11)15-12-1-5-16(9-12)13-3-7-18-8-4-13/h2,6,10,12-13H,1,3-5,7-9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTVNWBCRICNLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=COC=C2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(oxan-4-yl)pyrrolidin-3-yl]furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(3,4-dimethoxyphenyl)-3-[(2-thienylcarbonyl)amino]propanoate](/img/structure/B2691939.png)
![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2691940.png)

![1-(2,4-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2691944.png)
![2-[(5-Cyclopropyl-1-propylpyrazol-3-yl)amino]acetic acid](/img/structure/B2691948.png)
![2-Amino-2-[3-(3,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2691949.png)

![N-(4-cyanophenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2691951.png)
![4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2691952.png)
![1,3-Dimethyl-N-[(E)-3-methylsulfonylprop-2-enyl]-2-oxoquinoline-4-carboxamide](/img/structure/B2691953.png)



![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2691958.png)